1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol
Description
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol (C₁₀H₂₁NOS) is a thiomorpholine derivative with a hydroxylated butyl chain. Its structure includes a sulfur-containing six-membered ring (thiomorpholine) substituted with two methyl groups at the 2-position and a butan-2-ol moiety at the 4-position. Key properties include:
- Molecular Formula: C₁₀H₂₁NOS
- SMILES: CCC(CN1CCSC(C1)(C)C)O
- Collision Cross-Section (CCS): Predicted values range from 147.4 Ų ([M+H]⁺) to 157.1 Ų ([M+NH₄]⁺) . No literature or patent data are currently available for this compound, limiting direct application insights .
Properties
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGHMJFXSAIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCSC(C1)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593943-23-7 | |
| Record name | 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol typically involves the reaction of thiomorpholine derivatives with butanol under specific conditions. One common synthetic route includes the use of thiomorpholine and 2,2-dimethylbutanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Substitution Reactions
The secondary alcohol group in 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol can undergo substitution with hydrogen halides (e.g., HBr, HCl) via S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms, depending on reaction conditions:
Key Observations:
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S<sub>N</sub>1 Pathway :
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Protonation of the hydroxyl group forms an oxonium ion, followed by carbocation formation .
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The bulky 2,2-dimethylthiomorpholin-4-yl group adjacent to the carbocation may stabilize it through steric shielding or sulfur's electron-donating effects.
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Partial racemization occurs with inversion/retention mixtures, as seen in butan-2-ol analogs .
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S<sub>N</sub>2 Pathway :
Example Reaction:
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| HBr (concentrated, aqueous) | 1-(2,2-Dimethylthiomorpholin-4-yl)-2-bromobutane | S<sub>N</sub>1 |
Elimination Reactions
Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the compound undergoes dehydration to form alkenes via E1 or E2 mechanisms.
Key Observations:
-
E1 Mechanism :
-
E2 Mechanism :
Predicted Products:
| Conditions | Major Product | Minor Product |
|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, Δ | 1-(2,2-Dimethylthiomorpholin-4-yl)but-1-ene | but-2-ene derivatives |
Protection/Deprotection of the Alcohol Group
The hydroxyl group can be protected as an acetal or tosylate for synthetic applications:
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Tosylation :
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Acetal Formation :
Oxidation Reactions
The secondary alcohol can be oxidized to a ketone using agents like CrO<sub>3</sub> or KMnO<sub>4</sub>:
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Product :
-
Mechanism :
Sulfur-Specific Reactivity
The thiomorpholine ring’s sulfur atom may participate in:
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Coordination Chemistry : Acting as a ligand for transition metals (e.g., Pd, Ni).
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Oxidation : Sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., mCPBA) .
Mechanistic Insights and Challenges
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Steric Effects : The thiomorpholine ring’s bulk may slow S<sub>N</sub>2 reactions but stabilize carbocations in S<sub>N</sub>1 pathways .
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Stereochemical Outcomes : Partial racemization in substitution aligns with carbocation intermediates .
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Regioselectivity : Dehydration favors trans-alkenes due to steric factors in the transition state .
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol | C₁₀H₂₁NOS | 203.34 g/mol | Thiomorpholine, hydroxyl, dimethyl | Sulfur-containing ring, lipophilic |
| Bitertanol (Agrochemical) | C₂₀H₂₃N₃O₂ | 337.42 g/mol | Biphenyl, triazole, hydroxyl | Fungicidal activity, aromatic rings |
| 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol | C₁₀H₂₂N₂OS | 218.36 g/mol | Thiomorpholine, methylamine, hydroxyl | Enhanced basicity, potential bioactivity |
| 2-(Thiophen-2-ylmethylamino)butan-1-ol | C₉H₁₅NOS | 185.29 g/mol | Thiophene, amine, hydroxyl | Aromatic sulfur, positional isomer |
| 4-(2,2-Dibromo-3,3-dimethylcyclopropyl)butan-2-ol | C₉H₁₅Br₂O | 323.03 g/mol | Cyclopropane, bromine, hydroxyl | High reactivity, strained ring |
Physicochemical Properties
- Lipophilicity: The dimethylthiomorpholine group in the target compound enhances lipophilicity compared to oxygen-containing morpholine analogs. This contrasts with Bitertanol, which has polar triazole and biphenyl groups .
- Reactivity : Cyclopropane derivatives (e.g., 4-(2,2-dibromo-3,3-dimethylcyclopropyl)butan-2-ol) exhibit higher reactivity due to ring strain and bromine substituents, unlike the stable thiomorpholine ring in the target compound .
Biological Activity
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its anticancer, antifungal, and cytotoxic effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its morpholine ring and butanol side chain. Its molecular formula is , with a specific focus on its thiomorpholine component that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of morpholine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values in the micromolar range against breast and lung cancer cells .
Antifungal Activity
The compound's antifungal properties have also been explored. In vitro assays revealed that it inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these fungi were found to be significantly lower than those for standard antifungal agents .
Cytotoxic Effects
Cytotoxicity assays conducted on various human cell lines indicated that this compound exhibits selective toxicity, sparing normal cells while effectively killing cancerous cells. The compound's mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Study on Anticancer Activity
In a comparative study involving multiple morpholine derivatives, this compound was shown to have superior activity against MCF-7 cells compared to other derivatives. The study utilized flow cytometry to analyze apoptotic cells and confirmed significant increases in early and late apoptosis in treated groups .
Study on Antifungal Efficacy
A separate investigation assessed the antifungal efficacy of the compound against clinical isolates of Candida. The results indicated that treatment with this compound resulted in a notable reduction in fungal load compared to untreated controls, highlighting its potential as a therapeutic agent .
Q & A
Q. What advanced analytical techniques resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
